[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid
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Overview
Description
[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 1-bromo-1-phenylethane to form 1-(4-methylphenoxy)-1-phenylethane. This intermediate is then subjected to a reaction with phosphorus trichloride (PCl₃) and water to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of phosphonic acids often involves the use of dialkyl or diaryl phosphonates, which are hydrolyzed under acidic conditions or via the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .
Chemical Reactions Analysis
Types of Reactions: [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Biology: The compound’s structural similarity to phosphate groups makes it useful in biological studies, particularly in the design of enzyme inhibitors and as a probe for studying phosphate metabolism .
Medicine: In medicine, phosphonic acids are explored for their potential as antiviral and anticancer agents due to their ability to interfere with cellular processes involving phosphate groups .
Industry: Industrially, this compound is employed in the production of flame retardants, plasticizers, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- Phenylphosphonic acid
- 4-Methylphenylphosphonic acid
- 1-Phenylethylphosphonic acid
Comparison: Compared to similar compounds, [1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid is unique due to the presence of both a phenylethyl and a 4-methylphenoxy group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89561-63-7 |
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Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
[1-(4-methylphenoxy)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C15H17O4P/c1-12-8-10-14(11-9-12)19-15(2,20(16,17)18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,16,17,18) |
InChI Key |
UHRBGJGWCFYMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
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